Cas no 21872-32-2 (Benzene,[(1S)-1-isocyanoethyl]-)
![Benzene,[(1S)-1-isocyanoethyl]- structure](https://nl.kuujia.com/scimg/cas/21872-32-2x500.png)
21872-32-2 structure
Productnaam:Benzene,[(1S)-1-isocyanoethyl]-
Benzene,[(1S)-1-isocyanoethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,[(1S)-1-isocyanoethyl]-
- (S)-(?)-α-Methylbenzyl isocyanide
- [(1S)-1-Isocyanoethyl]benzene
- L-(-)-?METHYLBENZYLISOCYANIDE
- L-(-)-A-METHYLBENZYLISOCYANIDE
- (S)-(-)-
- (s)-(-)-1-phenylethylisocyanide
- 531324_ALDRICH
- AG-E-59701
- A-Methylbenzyl isocyanide
- CTK8F2104
- L-(-)-?-Methylbenzylisocyanide
- AKOS040767623
- SCHEMBL450918
- MFCD02683482
- GS-0079
- (S)-()-alpha-Methylbenzyl isocyanide
- J-014328
- KCCAPMXVCPVFEH-QMMMGPOBSA-N
- (S)-(-)- alpha -Methylbenzyl isocyanide
- DTXSID80450685
- (S)-(-)-alpha-Methylbenzyl isocyanide
- AKOS015888872
- EN300-6512465
- GEO-03775
- 21872-32-2
- (s)-alpha-methylbenzyl isocyanide
-
- MDL: MFCD02683482
- Inchi: InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1
- InChI-sleutel: KCCAPMXVCPVFEH-QMMMGPOBSA-N
- LACHT: C[C@@H](C1=CC=CC=C1)[N+]#[C-]
Berekende eigenschappen
- Exacte massa: 131.073
- Monoisotopische massa: 131.073
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 136
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 4.4A^2
- Oppervlakte lading: 0
- XLogP3: 2
Experimentele eigenschappen
- Kleur/vorm: Yellow liquid
- Dichtheid: 0.97 g/mL at 25 °C(lit.)
- Kookpunt: 220 °C(lit.)
- Vlampunt: Fahrenheit: 192.2 ° f
Celsius: 89 ° c - Brekindex: n20/D 1.506(lit.)
- Optische activiteit: [α]20/D −35°, neat
- Oplosbaarheid: Not determined
Benzene,[(1S)-1-isocyanoethyl]- Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H302-H312-H315-H319-H332-H335
- Waarschuwingsverklaring: P261-P280-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NA 1993 / PGIII
- WGK Duitsland:3
- Code gevarencategorie: 20/21/22-36/37/38
- Veiligheidsinstructies: 23-26-27-28
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:2-8°C
- Risicozinnen:20/21/22-36/37/38
Benzene,[(1S)-1-isocyanoethyl]- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 531324-1G |
Benzene,[(1S)-1-isocyanoethyl]- |
21872-32-2 | 1g |
¥1597.31 | 2023-12-05 | ||
Enamine | EN300-6512465-0.25g |
[(1S)-1-isocyanoethyl]benzene |
21872-32-2 | 0.25g |
$1630.0 | 2023-05-31 | ||
Enamine | EN300-6512465-10.0g |
[(1S)-1-isocyanoethyl]benzene |
21872-32-2 | 10g |
$7620.0 | 2023-05-31 | ||
Enamine | EN300-6512465-0.5g |
[(1S)-1-isocyanoethyl]benzene |
21872-32-2 | 0.5g |
$1701.0 | 2023-05-31 | ||
Cooke Chemical | S051879-1g |
(S)-(?)-α-Methylbenzyl isocyanide |
21872-32-2 | 96% | 1g |
RMB 1055.01 | 2025-02-21 | |
1PlusChem | 1P003CW0-250mg |
(S)-()-α-Methylbenzyl isocyanide |
21872-32-2 | 250mg |
$136.00 | 2025-02-19 | ||
1PlusChem | 1P003CW0-5g |
(S)-(1-Isocyanoethyl)benzene |
21872-32-2 | 96% | 5g |
$528.00 | 2025-03-21 | |
Enamine | EN300-6512465-2.5g |
[(1S)-1-isocyanoethyl]benzene |
21872-32-2 | 2.5g |
$3472.0 | 2023-05-31 | ||
Fluorochem | 021085-1g |
L-(-)-a-Methylbenzylisocyanide |
21872-32-2 | 1g |
£235.00 | 2022-03-01 | ||
Enamine | EN300-6512465-0.05g |
[(1S)-1-isocyanoethyl]benzene |
21872-32-2 | 0.05g |
$1488.0 | 2023-05-31 |
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